molecular formula C9H14N2O2 B15353737 1,3-Oxazol-2-yl(piperidin-1-yl)methanol

1,3-Oxazol-2-yl(piperidin-1-yl)methanol

Cat. No.: B15353737
M. Wt: 182.22 g/mol
InChI Key: JJXBJSHGAFHFOC-UHFFFAOYSA-N
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Description

1,3-Oxazol-2-yl(piperidin-1-yl)methanol is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a piperidine ring attached to the oxazole ring, making it a unique and versatile molecule in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Van Leusen Oxazole Synthesis: This method involves the reaction of aldehydes with TosMIC (Tosylmethyl isocyanide) to form oxazoles. The reaction typically requires a base such as triethylamine and is conducted in a polar solvent like dichloromethane.

  • Palladium-Catalyzed Arylation: This method involves the palladium-catalyzed arylation of oxazoles, which can be performed in both polar and nonpolar solvents. Task-specific phosphine ligands are used to achieve high regioselectivity at both C-5 and C-2 positions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, to replace functional groups on the oxazole ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium(VI) oxide, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

  • Substitution: Amines, alcohols, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Amides, ethers.

Scientific Research Applications

1,3-Oxazol-2-yl(piperidin-1-yl)methanol has a wide range of applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound exhibits biological activity and can be used in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1,3-oxazol-2-yl(piperidin-1-yl)methanol exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

1,3-Oxazol-2-yl(piperidin-1-yl)methanol is compared with other similar compounds, such as:

  • 1,3-Oxazol-2-yl(morpholin-4-yl)methanol: Similar structure but with a morpholine ring instead of piperidine.

  • 1,3-Oxazol-2-yl(pyrrolidin-1-yl)methanol: Similar structure but with a pyrrolidine ring instead of piperidine.

These compounds share similar properties but differ in their biological activity and applications due to the variation in the ring structure.

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Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1,3-oxazol-2-yl(piperidin-1-yl)methanol

InChI

InChI=1S/C9H14N2O2/c12-9(8-10-4-7-13-8)11-5-2-1-3-6-11/h4,7,9,12H,1-3,5-6H2

InChI Key

JJXBJSHGAFHFOC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=NC=CO2)O

Origin of Product

United States

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